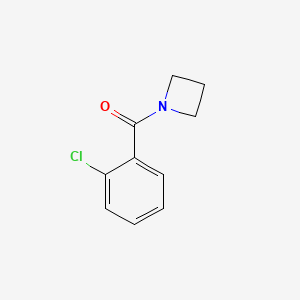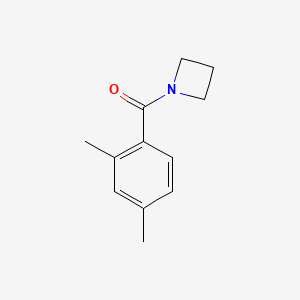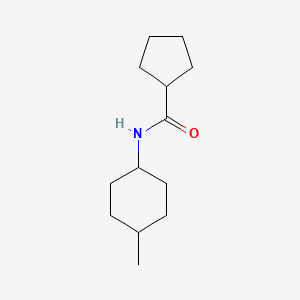![molecular formula C13H14N2O2 B7473355 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide, commonly known as MO-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MO-01 belongs to the class of compounds known as oxazoles, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The synthesis of MO-01 involves the condensation of 2-methyl-4-amino-3-nitropyridine with 4-bromoacetophenone, followed by reduction and amidation reactions.
作用機序
The mechanism of action of MO-01 involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of MO-01 is the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid molecule that plays a role in inflammation. By inhibiting COX-2, MO-01 can reduce inflammation in the body. MO-01 has also been shown to inhibit the activity of several other enzymes, including phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
MO-01 has been shown to have several biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, MO-01 has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body. MO-01 has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the advantages of using MO-01 in lab experiments is its relatively low toxicity. MO-01 has been shown to have low toxicity in animal studies, which makes it a safer compound to use in lab experiments compared to other compounds that may have higher toxicity. However, one limitation of using MO-01 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on MO-01. One potential area of research is the development of new synthetic methods for MO-01 that are more efficient and cost-effective than current methods. Another area of research is the investigation of the potential therapeutic applications of MO-01 in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-01 and its potential side effects.
合成法
MO-01 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the condensation of 2-methyl-4-amino-3-nitropyridine with 4-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reduced using a reducing agent such as sodium borohydride. Finally, the reduced compound is subjected to amidation using a coupling agent such as N,N'-dicyclohexylcarbodiimide to obtain MO-01.
科学的研究の応用
MO-01 has been shown to have potential therapeutic applications in several areas of scientific research. One area of research where MO-01 has shown promise is in the treatment of cancer. Studies have shown that MO-01 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MO-01 has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-11-6-4-10(5-7-11)12-8-17-9(2)14-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJRJUFZAQGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=COC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)








![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
